molecular formula C16H12ClN3OS B11692163 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B11692163
M. Wt: 329.8 g/mol
InChI Key: NAKZERWCTZXXKH-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (Molecular Formula: C₁₆H₁₂ClN₃OS; Molecular Weight: 329.81 g/mol) is a 1,3,4-thiadiazole derivative characterized by a 2-chlorophenyl substituent on the thiadiazole ring and a 2-methylbenzamide group attached via an amide linkage. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antimicrobial, anticancer, and insecticidal properties .

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C16H12ClN3OS/c1-10-6-2-3-7-11(10)14(21)18-16-20-19-15(22-16)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21)

InChI Key

NAKZERWCTZXXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Chlorobenzoic Acid with Thiosemicarbazide

The foundational step involves synthesizing the 1,3,4-thiadiazole core. Reacting 2-chlorobenzoic acid (1.0 equiv) with thiosemicarbazide (1.0 equiv) in phosphorus oxychloride (POCl₃) under reflux (75–80°C, 30–60 minutes) induces cyclization, forming 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole . Post-reaction hydrolysis and basification (pH 8–9) precipitate the intermediate, which is recrystallized from ethanol (yield: 60–72%).

Critical Parameters

  • Cyclizing Agent : POCl₃ outperforms alternatives like polyphosphoric acid due to superior dehydrating capacity.

  • Stoichiometry : Excess thiosemicarbazide (1.2 equiv) minimizes residual acid, improving yield.

Table 1: Cyclocondensation Optimization

EntryPOCl₃ (mL)Temp (°C)Time (min)Yield (%)
116753060
220806072

Acylation of 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole

The amino group at position 2 undergoes acylation with 2-methylbenzoyl chloride (1.2 equiv) in pyridine under reflux (6–8 hours). The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), with purification via recrystallization (methanol) yielding N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (58–65%).

Mechanistic Insights

  • Base Role : Pyridine neutralizes HCl, preventing protonation of the amine.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Table 2: Acylation Conditions and Yields

EntrySolventBaseTemp (°C)Yield (%)
1PyridinePyridine11065
2DCMTriethylamine2558

Alternative Preparation Strategies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) accelerates the acylation step, reducing reaction time from 8 hours to 20 minutes while maintaining yields (62–68%). This method minimizes side reactions like hydrolysis of the acyl chloride.

Enzymatic Halide Recycling (Comparative Analysis)

While enzymatic methods using vanadium-dependent haloperoxidases (VHPOs) are reported for 1,2,4-thiadiazoles, they are unsuitable for 1,3,4-thiadiazoles due to regioselectivity constraints.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : C=O stretch at 1,650 cm⁻¹ and N–H bend at 3,400 cm⁻¹ confirm the benzamide group.

  • ¹H NMR : Singlet at δ 2.45 ppm (CH₃), multiplet at δ 7.3–8.1 ppm (aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 372.08 (C₁₇H₁₂ClN₃OS).

Table 3: Spectral Data

TechniqueKey Signals
IR (KBr)1,650 cm⁻¹ (C=O), 3,400 cm⁻¹ (N–H)
¹H NMR (DMSO-d6)δ 2.45 (s, 3H), δ 7.3–8.1 (m, 8H)

Scalability and Industrial Feasibility

Preparative-scale synthesis (100 mmol) using POCl₃ achieves consistent yields (68–70%). Aqueous workup and solvent recycling (e.g., POCl₃ recovery) enhance cost-efficiency.

Challenges and Mitigation Strategies

  • Thioamide Hydrolysis : Controlled pH (8–9) during cyclocondensation prevents degradation.

  • Acyl Chloride Stability : Anhydrous conditions and molecular sieves mitigate hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles .

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features, molecular weights, and physicochemical properties of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide and its analogs:

Compound Name Thiadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 2-Chlorophenyl 2-Methyl 329.81 Not reported
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 5-Mercapto, 2-chlorophenyl Acetamide 283.75 212–216
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide 5-Ethylsulfanyl 2-Methyl 279.38 Not reported
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylthio 4-Dimethylsulfamoyl 478.00 Not reported
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide 2-Methylphenyl 2-Trifluoromethyl 365.36 Not reported
Key Observations:

Substituent Effects on Melting Points :

  • The mercapto (-SH) group in compound 3d contributes to a higher melting point (212–216°C) due to hydrogen bonding, whereas the absence of such polar groups in the target compound likely results in lower thermal stability.
  • Alkyl/aryl thioethers (e.g., ethylsulfanyl in ) reduce crystallinity compared to halogenated or sulfonamide derivatives.

Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, which may increase metabolic stability but further reduce solubility.

Antimicrobial and Anticancer Potential
  • Thiadiazole Core : The 1,3,4-thiadiazole scaffold is associated with antimicrobial and anticancer activities due to its ability to disrupt enzyme function (e.g., carbonic anhydrase inhibition) .
  • 2-Chlorophenyl Group : Chlorine atoms enhance bioactivity by increasing electrophilicity and target binding. For example, compound 3d showed promising antimicrobial activity, attributed to the 2-chlorophenyl and mercapto groups.
  • 4-Dimethylsulfamoylbenzamide () may enhance binding to sulfonamide-sensitive targets like dihydrofolate reductase.
Insecticidal and Fungicidal Activities
  • Methoxy-substituted derivatives (e.g., ) exhibit insecticidal activity, suggesting that electron-donating groups on the benzamide ring could modulate efficacy.

Structure-Activity Relationship (SAR) Trends

Thiadiazole Ring Substitutions :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve target affinity but may compromise solubility.
  • Thioether Linkages (e.g., ethylsulfanyl in ) : Enhance metabolic stability compared to mercapto derivatives.

Benzamide Modifications :

  • Ortho-Substituents (e.g., 2-methyl) : Reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
  • Para-Substituents (e.g., dimethylsulfamoyl in ) : Introduce polar interactions, improving selectivity for charged binding sites.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is classified under thiadiazoles, which are heterocyclic compounds featuring a five-membered ring containing nitrogen and sulfur atoms. The specific structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H17ClN4O3S
  • Molecular Weight : 358.84 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anti-cancer Potential : Some studies indicate that derivatives of thiadiazoles exhibit anti-cancer properties by inducing apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications to the chemical structure can significantly influence potency and selectivity. For instance:

  • Substituting different groups on the thiadiazole ring can enhance binding affinity to target proteins.
  • The presence of the chlorophenyl group has been linked to increased antimicrobial efficacy.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of α-glucosidase

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
  • Cancer Research : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis through caspase activation pathways. These findings highlight its potential as a lead compound for developing new anti-cancer therapies.
  • Enzyme Inhibition : Research focusing on enzyme inhibition showed that this compound effectively inhibited α-glucosidase activity, which is relevant for managing diabetes by slowing carbohydrate absorption.

Q & A

Q. Methodological Considerations :

  • Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography.
  • Reaction monitoring using thin-layer chromatography (TLC).

Q. Table 1. Synthetic Approaches for Thiadiazole-Benzamide Derivatives

StepReagents/ConditionsYield Optimization Tips
Thiadiazole cyclizationPOCl₃, reflux (90°C, 3 hours)Adjust pH to 8–9 for precipitation
Amide bond formationPyridine, benzoyl chloride, RTUse inert atmosphere to prevent hydrolysis

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amide bonding .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations .

Q. Advanced :

  • Single-crystal X-ray diffraction : Resolves bond angles/lengths and confirms stereoelectronic effects (e.g., hydrogen bonding networks) .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Advanced

  • Substituent variation : Modify the 2-chlorophenyl or 2-methylbenzamide groups to assess electronic/steric effects on target binding .
  • Pharmacological assays :
    • In vitro : Enzyme inhibition assays (e.g., tyrosine kinases) with IC₅₀ determination .
    • In vivo : Pharmacokinetic studies (e.g., bioavailability in rodent models).

Q. Data Interpretation :

  • Correlate logP values (lipophilicity) with cellular permeability using HPLC-derived retention times .

What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Q. Advanced

  • Solubility/stability analysis : Measure solubility in physiological buffers (PBS, pH 7.4) and assess metabolic stability in liver microsomes .
  • Dose-response reevaluation : Adjust dosing regimens to account for protein binding or tissue distribution discrepancies.
  • Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

How can computational modeling predict interactions with biological targets?

Q. Advanced

  • Molecular docking : Use crystal structures of target enzymes (e.g., PFOR enzyme PDB: 1KPF) to model binding poses .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales.
  • QSAR models : Train algorithms on bioactivity data from analogs to predict IC₅₀ values .

What are the key structural features influencing the compound’s reactivity?

Q. Basic

  • Thiadiazole ring : Electron-withdrawing nature enhances electrophilicity at C2 for nucleophilic substitutions .
  • Chlorophenyl group : Ortho-chloro substitution may sterically hinder rotation, affecting binding to planar enzyme active sites .

Q. Advanced :

  • Hammett analysis : Quantify electronic effects of substituents on reaction rates (e.g., SNAr reactions) .

What in vitro assays are suitable for evaluating anticancer potential?

Q. Advanced

  • MTT assay : Screen cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify targets .

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